Cas no 851405-68-0 (4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

4-Fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide is a synthetic organic compound featuring a quinolinone core substituted with a methoxy group at the 7-position and an ethylbenzamide side chain at the 3-position, further modified with a para-fluoro substituent on the benzamide ring. This structure imparts potential pharmacological relevance, particularly in targeting enzymes or receptors associated with the quinolinone scaffold. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group may influence electronic properties and solubility. Its well-defined molecular architecture makes it suitable for medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically utilized in preclinical studies for structure-activity relationship (SAR) exploration.
4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide structure
851405-68-0 structure
Product name:4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
CAS No:851405-68-0
MF:C19H17FN2O3
MW:340.348288297653
CID:6150624
PubChem ID:4046556

4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
    • AKOS016488430
    • 851405-68-0
    • 4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
    • F0611-0580
    • AB00669523-01
    • Inchi: 1S/C19H17FN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24)
    • InChI Key: WVDVWWBMKJGQEY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O

Computed Properties

  • Exact Mass: 340.12232057g/mol
  • Monoisotopic Mass: 340.12232057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 2.6

4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0580-5μmol
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0611-0580-10μmol
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0611-0580-2mg
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0611-0580-30mg
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0611-0580-100mg
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0611-0580-4mg
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0580-40mg
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0611-0580-2μmol
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0611-0580-3mg
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0580-15mg
4-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
851405-68-0 90%+
15mg
$89.0 2023-05-17

4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide Related Literature

Additional information on 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide

Recent Advances in the Study of 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-68-0)

The compound 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-68-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the role of 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide as a promising scaffold for the development of novel kinase inhibitors. Its unique structural features, including the quinolinone core and the fluoro-substituted benzamide moiety, contribute to its high affinity for specific kinase targets. Researchers have employed advanced computational modeling techniques to elucidate the binding interactions of this compound with various kinases, providing insights into its mechanism of action.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways involved in cancer progression. Notably, it has shown potent inhibitory activity against several oncogenic kinases, including those implicated in tumor angiogenesis and metastasis. These findings suggest that 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide could serve as a lead compound for the development of targeted cancer therapies.

Further investigations have explored the pharmacokinetic properties of this compound, revealing favorable absorption and distribution profiles. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects. Recent efforts have focused on structural modifications to enhance its drug-like properties while maintaining its biological activity.

The synthesis of 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide has been refined through innovative synthetic routes, enabling the production of high-purity material for preclinical studies. Researchers have also developed analytical methods for the precise quantification of this compound in biological matrices, facilitating pharmacokinetic and pharmacodynamic studies.

Looking ahead, ongoing research aims to explore the therapeutic potential of this compound beyond oncology, including its possible applications in inflammatory diseases and neurological disorders. The unique pharmacological profile of 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide positions it as a versatile scaffold for drug discovery across multiple therapeutic areas.

In conclusion, the recent advancements in understanding 4-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-68-0) highlight its significant potential as a therapeutic agent. Continued research efforts are expected to further elucidate its mechanism of action and optimize its pharmacological properties for clinical development.

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